molecular formula C22H29N5O2 B2396224 6-isopropoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide CAS No. 2034258-02-9

6-isopropoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide

Cat. No.: B2396224
CAS No.: 2034258-02-9
M. Wt: 395.507
InChI Key: QCOCDJUTYCJDKF-UHFFFAOYSA-N
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Description

6-isopropoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide is a novel compound that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a nicotinamide moiety, a piperidine ring, and a tetrahydroquinazoline group.

Preparation Methods

The synthesis of 6-isopropoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide involves multiple steps, typically starting with the preparation of the nicotinamide and tetrahydroquinazoline intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

6-isopropoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-isopropoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in molecular docking studies, indicating high binding affinity toward essential enzymes of Mycobacterium tuberculosis, suggesting its use in developing new antitubercular agents.

    Medicine: Its structure allows for modifications that could lead to the development of drugs targeting specific pathways.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-isopropoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby exerting its effects. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 6-isopropoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide stands out due to its unique combination of structural features. Similar compounds include:

    Nicotinamide derivatives: These compounds share the nicotinamide moiety but differ in other structural aspects.

    Tetrahydroquinazoline derivatives: These compounds have the tetrahydroquinazoline group but may lack the piperidine ring or other functional groups.

Properties

IUPAC Name

6-propan-2-yloxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-15(2)29-20-8-7-16(13-23-20)22(28)26-17-9-11-27(12-10-17)21-18-5-3-4-6-19(18)24-14-25-21/h7-8,13-15,17H,3-6,9-12H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOCDJUTYCJDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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